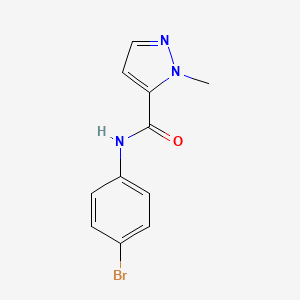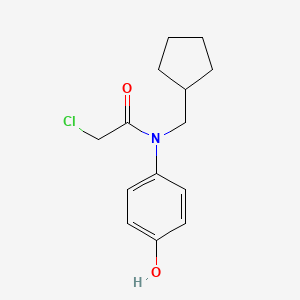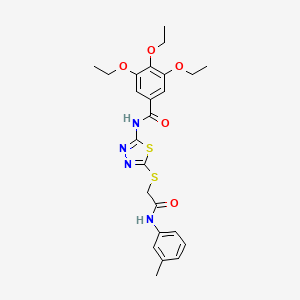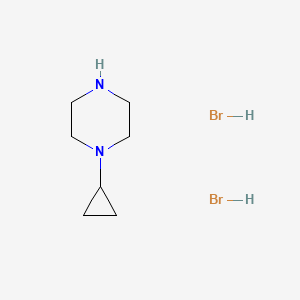
3,6-Dichloro-4-(2,5-difluorophenyl)pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3,6-Dichloro-4-(2,5-difluorophenyl)pyridazine” (CAS# 1546064-14-5) is a research chemical . It has a molecular weight of 261.05 and a molecular formula of C10H4Cl2F2N2 .
Molecular Structure Analysis
The molecular structure of “this compound” includes two chlorine atoms, two fluorine atoms, and a pyridazine ring . The InChI string representation of its structure is InChI=1S/C10H4Cl2F2N2/c11-9-4-7(10(12)16-15-9)6-3-5(13)1-2-8(6)14/h1-4H .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 261.05 , a density of 1.6±0.1 g/cm3 , a boiling point of 283.4±35.0 °C at 760 mmHg , and a vapor pressure of 0.0±0.6 mmHg at 25°C . The compound also has a topological polar surface area of 26 Å2 .
Applications De Recherche Scientifique
Synthetic Intermediate in Organic Chemistry : Helm, Plant, and Harrity (2006) demonstrated the use of 3,6-dichloro-1H-pyridazin-4-ones in organic synthesis. These compounds were prepared via cycloaddition reactions and utilized as intermediates in highly regioselective C-O, C-S, and C-C bond-forming reactions, indicating their utility in diverse synthetic pathways (Helm, Plant, & Harrity, 2006).
Metal Coordination and Self-Assembly : Hoogenboom, Moore, and Schubert (2006) found that 3,6-Di(pyridin-2-yl)pyridazines, a class of compounds including 3,6-dichloro derivatives, have significant metal-coordinating abilities. This facilitates the self-assembly into grid-like metal complexes with copper(I) or silver(I) ions, highlighting their potential in coordination chemistry and materials science (Hoogenboom, Moore, & Schubert, 2006).
Biological Properties : Druey, Hueni, Meier, Ringier, and Staehelin (1954) explored a variety of pyridazines substituted in the 3- and 6-positions for pharmacological investigations. Certain dialkoxy derivatives exhibited anticonvulsive properties, while 3,6-dihydrazino-pyridazine showed blood pressure-lowering effects, demonstrating the compound's relevance in pharmaceutical research (Druey et al., 1954).
Scaffolds in Medicinal Chemistry : Wlochal and Bailey (2015) reported on the synthesis of substituted pyridazine-3,6-diamines, noting their attractiveness but challenging synthesis in medicinal chemistry. Their work demonstrated the synthetic tractability of these compounds, which could have implications for drug design (Wlochal & Bailey, 2015).
Hydrogen Bonding Studies : Gotoh, Asaji, and Ishida (2008) investigated the crystal structures of compounds involving pyridazines, including chloro-dihydroxy derivatives. This study contributes to understanding the hydrogen bonding and molecular interactions in such compounds, which is crucial for material science and crystallography (Gotoh, Asaji, & Ishida, 2008).
Synthesis of Pyridazine Derivatives : Chenyu, LamYulin, and LeeSoo-Ying (2001) described a novel solid-phase synthesis of 3,6-disubstituted pyridazine derivatives. The methodology has potential applications in the streamlined synthesis of complex organic compounds (Chenyu, LamYulin, & LeeSoo-Ying, 2001).
Propriétés
IUPAC Name |
3,6-dichloro-4-(2,5-difluorophenyl)pyridazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl2F2N2/c11-9-4-7(10(12)16-15-9)6-3-5(13)1-2-8(6)14/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGBLEYBQWCGIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=CC(=NN=C2Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl2F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]butan-2-ol dihydrochloride](/img/structure/B2469678.png)
![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2469679.png)


![8-isobutyl-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2469682.png)
![(5-Thiophen-2-yl-3-azabicyclo[3.1.1]heptan-1-yl)methanol;hydrochloride](/img/structure/B2469683.png)
![(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}prop-2-enamide](/img/structure/B2469684.png)
![5-chloro-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}thiophene-2-sulfonamide](/img/structure/B2469685.png)
![Sodium;2-[1-(2H-triazol-4-yl)cyclopropyl]acetate](/img/structure/B2469688.png)

![2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2469693.png)